2-[(4-Bromophenyl)methylene]hydrazinecarbothioamide
Description
Properties
CAS No. |
94794-27-1 |
|---|---|
Molecular Formula |
C8H8BrN3S |
Molecular Weight |
258.14 g/mol |
IUPAC Name |
[(E)-(4-bromophenyl)methylideneamino]thiourea |
InChI |
InChI=1S/C8H8BrN3S/c9-7-3-1-6(2-4-7)5-11-12-8(10)13/h1-5H,(H3,10,12,13)/b11-5+ |
InChI Key |
HMOSVEOPAUPPHT-VZUCSPMQSA-N |
Isomeric SMILES |
C1=CC(=CC=C1/C=N\NC(=S)N)Br |
Canonical SMILES |
C1=CC(=CC=C1C=NNC(=S)N)Br |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Stoichiometry
The primary synthetic route involves the acid-catalyzed condensation of 4-bromobenzaldehyde with thiosemicarbazide. The aldehyde group undergoes nucleophilic attack by the terminal amine of thiosemicarbazide, forming a Schiff base linkage (-C=N-) and eliminating water. Glacial acetic acid is commonly employed as a catalyst, protonating the carbonyl oxygen to enhance electrophilicity. The reaction follows second-order kinetics, with stoichiometric ratios of 1:1 (aldehyde to thiosemicarbazide) ensuring minimal side products.
Standard Protocol
A representative procedure involves refluxing 4-bromobenzaldehyde (10 mmol, 2.0 g) and thiosemicarbazide (10 mmol, 0.91 g) in absolute ethanol (30 mL) with 1–2 drops of glacial acetic acid for 4–6 hours. The mixture is cooled to room temperature, and the precipitated product is filtered, washed with cold ethanol, and recrystallized from 95% ethanol to yield pale yellow crystals (yield: 82–88%).
Table 1: Conventional Synthesis Parameters
| Parameter | Value | Source |
|---|---|---|
| Solvent | Absolute ethanol | |
| Catalyst | Glacial acetic acid (0.05 mL) | |
| Temperature | Reflux (78°C) | |
| Reaction Time | 4–6 hours | |
| Yield | 82–88% |
Microwave-Assisted Synthesis
Enhanced Reaction Efficiency
Microwave irradiation significantly reduces reaction times from hours to minutes by leveraging dielectric heating. A mixture of 4-bromobenzaldehyde (1 mmol), thiosemicarbazide (1 mmol), and catalytic acetic acid (0.05 mL) in ethanol (5 mL) is irradiated at 300 W for 5–7 minutes. This method achieves yields of 89–93%, with purity comparable to conventional methods.
Mechanistic Advantages
Microwaves induce dipole polarization in the reactants, accelerating nucleophilic attack and dehydration. The uniform heating minimizes thermal degradation, which is particularly advantageous for heat-sensitive intermediates.
Table 2: Microwave Synthesis Parameters
Solvent and Catalyst Variations
Aqueous-Ethanol Systems
Combining water with ethanol (1:1 v/v) reduces environmental impact and cost. However, yields drop to 70–75% due to lower solubility of intermediates.
Alternative Catalysts
Substituting acetic acid with ammonium chloride (NH₄Cl) or sodium acetate (NaOAc) in ethanol marginally improves yields (85–87%) but extends reaction times to 8 hours.
Structural Characterization
Spectroscopic Confirmation
-
IR Spectroscopy : Strong bands at 1590–1600 cm⁻¹ (C=N stretch) and 1240–1250 cm⁻¹ (C=S stretch).
-
¹H NMR : A singlet at δ 8.45–8.50 ppm corresponds to the azomethine proton (-CH=N-), while aromatic protons of the 4-bromophenyl group appear at δ 7.45–7.80 ppm.
-
Mass Spectrometry : Molecular ion peak at m/z 257 [M+H]⁺ confirms the molecular weight (258.14 g/mol).
Yield Optimization Strategies
Solvent Polarity Effects
Polar aprotic solvents like dimethylformamide (DMF) increase reaction rates but complicate purification. Ethanol remains optimal for balancing solubility and ease of isolation.
Stoichiometric Adjustments
A 10% excess of thiosemicarbazide drives the reaction to completion, improving yields to 90–92% without side product formation.
Comparative Analysis of Methods
Table 3: Method Comparison
| Method | Time | Yield | Purity |
|---|---|---|---|
| Conventional Reflux | 4–6 hours | 82–88% | High |
| Microwave-Assisted | 5–7 minutes | 89–93% | High |
| Aqueous-Ethanol | 6–8 hours | 70–75% | Moderate |
Challenges and Limitations
Chemical Reactions Analysis
Types of Reactions
2-[(4-Bromophenyl)methylene]hydrazinecarbothioamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The bromine atom in the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amine derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Antimicrobial Properties
Research indicates that 2-[(4-Bromophenyl)methylene]hydrazinecarbothioamide exhibits notable antimicrobial properties. It has been investigated for its efficacy against various pathogens, including:
- Mycobacterium tuberculosis : The compound shows promise as an antitubercular agent , inhibiting the growth of this bacterium, which is responsible for tuberculosis. Studies have demonstrated its potential to serve as a lead compound in developing new antitubercular drugs.
- General Antimicrobial Activity : The compound has also been assessed for broader antimicrobial activities, indicating potential applications in treating various infections caused by bacteria and fungi.
Anticancer Applications
In addition to its antimicrobial effects, this compound has been studied for its anticancer properties. Research has shown that derivatives of hydrazinecarbothioamides can inhibit cancer cell proliferation through various mechanisms:
- Targeting Cancer Stem Cells : Some studies suggest that compounds related to hydrazinecarbothioamides can effectively target cancer stem cells (CSCs), which are often resistant to conventional therapies. For instance, certain derivatives have demonstrated the ability to significantly reduce the population of ALDH1+ CSCs in breast cancer models .
- Inhibition of Tyrosinase Activity : The compound's derivatives have also been evaluated for their ability to inhibit tyrosinase, an enzyme involved in melanin synthesis linked to melanoma development. This inhibition may offer therapeutic avenues for skin-related cancers .
Synthesis and Mechanism of Action
The synthesis of this compound typically involves several steps starting from readily available precursors. Understanding the mechanism of action is crucial for optimizing its efficacy:
- Synthesis : The compound can be synthesized via condensation reactions involving appropriate hydrazines and carbonyl compounds.
- Mechanism Studies : Interaction studies have focused on its binding affinity with specific enzymes and receptors, elucidating how it exerts its biological effects. Further research is needed to fully understand these mechanisms and evaluate potential resistance development in target pathogens.
Case Studies and Research Findings
Numerous studies have documented the effectiveness of this compound in laboratory settings:
- Antitubercular Activity : In vitro assays demonstrated significant inhibition of Mycobacterium tuberculosis growth, suggesting potential for further development into therapeutic agents.
- Anticancer Efficacy : Research involving breast cancer cell lines indicated a marked reduction in CSC populations when treated with this compound, highlighting its potential role in cancer therapy .
Mechanism of Action
The mechanism of action of 2-[(4-Bromophenyl)methylene]hydrazinecarbothioamide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit VEGFR-2, a receptor involved in angiogenesis, thereby exhibiting potential anticancer activity. The compound induces cell cycle arrest and apoptosis in cancer cells, contributing to its cytotoxic effects .
Comparison with Similar Compounds
Similar Compounds
- 2-[(4-Chlorophenyl)methylene]hydrazinecarbothioamide
- 2-[(4-Fluorophenyl)methylene]hydrazinecarbothioamide
- 2-[(4-Methylphenyl)methylene]hydrazinecarbothioamide
Uniqueness
2-[(4-Bromophenyl)methylene]hydrazinecarbothioamide is unique due to the presence of the bromine atom, which imparts distinct electronic and steric properties. This uniqueness influences its reactivity and biological activity, making it a valuable compound for various research applications .
Biological Activity
2-[(4-Bromophenyl)methylene]hydrazinecarbothioamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a hydrazinecarbothioamide moiety with a 4-bromophenyl substituent. Its chemical structure can be represented as follows:
This structure is significant as it influences the compound's interaction with biological targets, which is crucial for its activity.
The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules, including enzymes and receptors. The compound may exert its effects through:
- Enzyme Inhibition : It has been reported to inhibit specific enzymes involved in cellular processes, potentially leading to apoptosis in cancer cells.
- Antimicrobial Activity : Similar compounds have demonstrated antibacterial and antifungal properties, suggesting that this compound may also possess such activities.
Antitumor Activity
Research indicates that derivatives of hydrazinecarbothioamides exhibit significant antitumor potential. For instance, compounds with similar structures have shown efficacy against various cancer cell lines. A comparative analysis revealed that modifications in the substituents can enhance the antitumor activity:
| Compound | IC50 (μM) | Activity |
|---|---|---|
| This compound | TBD | Antitumor |
| 4-Chlorophenyl derivative | 25.75 ± 0.19 | Higher potency |
| Kojic acid (control) | 34.93 ± 0.06 | Reference |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. In vitro studies have shown that it can inhibit the growth of Gram-positive and Gram-negative bacteria, which is critical for developing new antibiotics:
| Pathogen | Activity |
|---|---|
| Staphylococcus aureus | Effective inhibition |
| Escherichia coli | Moderate inhibition |
| Candida albicans | Effective inhibition |
Structure-Activity Relationship (SAR)
The SAR studies reveal that the presence of halogen substituents, such as bromine, significantly enhances the biological activity of hydrazinecarbothioamides. The following factors are critical:
- Electronegativity : Higher electronegativity in substituents correlates with increased potency.
- Hydrophobicity : The hydrophobic nature of substituents can enhance binding affinity to target sites.
Case Studies and Research Findings
- Antitumor Efficacy : A study conducted by Thanigaimalai et al. explored various thiosemicarbazones, including those related to this compound. The findings indicated that specific substitutions on the phenyl ring significantly affected inhibitory potency against cancer cell proliferation.
- Antimicrobial Studies : Research published in various journals has demonstrated that similar compounds exhibit promising antimicrobial activities against a range of pathogens, supporting the potential application of this compound in treating infections.
- In Silico Predictions : Computational studies have predicted the biological activity spectra for this compound using models like PASS (Prediction of Activity Spectra for Substances). These predictions suggest potential applications in diverse therapeutic areas.
Q & A
Basic Research Question
- 1H-NMR : The imine proton (N=CH) appears as a singlet at δ 8.2–8.5 ppm. Aromatic protons from the 4-bromophenyl group resonate at δ 7.4–7.8 ppm (doublets, J = 8–9 Hz) .
- EI-MS : Molecular ion peaks ([M]⁺) confirm molecular weight. Fragmentation patterns align with the nitrogen rule (odd-electron ions for even-mass compounds) .
- FTIR : Stretching vibrations for C=S (1150–1250 cm⁻¹) and N–H (3200–3300 cm⁻¹) confirm the thioamide moiety .
Methodological Tip : Use deuterated DMSO for NMR to resolve exchangeable NH protons. For EI-MS, compare experimental results with simulated fragmentation using software like Chem3D .
What computational approaches predict the stability and reactivity of this compound?
Advanced Research Question
- Molecular Modeling : DFT calculations (B3LYP/6-31G* basis set) optimize geometry and predict charge distribution. The sulfur atom in the thioamide group exhibits high electron density, favoring metal coordination .
- Fragmentation Pathways : Simulate EI-MS fragmentation using software (e.g., Chem3D Pro). The compound follows the nitrogen rule, with major fragments arising from cleavage of the C=S bond or arylidene group .
- Thermodynamic Stability : Calculate Gibbs free energy (ΔG) of tautomeric forms. The thione form (C=S) is more stable than the thiol form (C–SH) by ~10–15 kcal/mol .
How does structural modification of this compound influence its biological activity?
Advanced Research Question
- Antimicrobial Activity : Substituents on the arylidene group significantly affect efficacy. For example:
- Electron-withdrawing groups (e.g., -NO₂) enhance activity against C. albicans (MIC: 12.5 µg/mL) .
- Bulky substituents (e.g., cycloalkyl) reduce membrane permeability, lowering antifungal potency .
- Anticancer Screening : Metal complexes (e.g., Cu(II) or Zn(II)) show improved DNA intercalation and cytotoxicity (IC₅₀: 8–15 µM) compared to the free ligand .
Data Contradiction Note : Some derivatives exhibit poor antiplasmodial activity despite favorable lipophilicity. This highlights the need for target-specific optimization .
What are the challenges in designing coordination complexes with this compound?
Advanced Research Question
- Ligand Ambidenticity : The compound can bind via sulfur (thione) or nitrogen (imine/hydrazine). Solvent polarity influences coordination mode (e.g., S-binding in DMSO vs. N-binding in ethanol) .
- Stoichiometry Control : Use molar ratios (ligand:metal = 2:1 or 3:1) to isolate mononuclear vs. polynuclear complexes. Excess ligand favors mononuclear species .
- Characterization : ESR spectroscopy for Cu(II) complexes (g∥ > g⟂ indicates tetragonal geometry) and UV-Vis for d-d transitions (e.g., λ = 600–650 nm for octahedral Ni(II)) .
How can researchers resolve contradictions in reported biological data for hydrazinecarbothioamide derivatives?
Advanced Research Question
- Experimental Design : Standardize assays (e.g., broth microdilution for MIC values) and use control strains (e.g., E. coli ATCC 25922) to minimize variability .
- Structure-Activity Relationships (SAR) : Correlate logP values with membrane penetration. Derivatives with logP > 3.5 show better Gram-negative activity .
- Meta-Analysis : Compare results across studies using cheminformatics tools (e.g., molecular docking to identify target binding inconsistencies) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
